Etamiphylline
Overview
Description
Synthesis Analysis
The available literature does not provide specific details on the synthesis of Etamiphylline itself. However, studies on its metabolites and detection suggest that its chemical structure allows for specific biotransformations, including N-deethylation and N-oxidation, which could hint at the synthetic pathways and reactivity of the molecule under biological conditions (Dumasia & Teale, 2005).
Molecular Structure Analysis
While specific details on Etamiphylline's molecular structure are not directly addressed in the literature, the identification of its metabolites and the structural analysis of related compounds can offer indirect insights. The N-oxide of Etamiphylline, for example, suggests the presence of a tertiary nitrogen atom in its structure, which is susceptible to oxidation (Dumasia & Teale, 2005).
Chemical Reactions and Properties
The metabolization of Etamiphylline involves N-deethylation and the formation of N-oxides, highlighting its reactivity toward oxygen and dealkylation processes. These reactions are indicative of its chemical properties, particularly in how it interacts with biological systems to produce identifiable metabolites in urine samples of treated animals (Dumasia & Teale, 2005).
Physical Properties Analysis
The literature review did not yield direct information on the physical properties of Etamiphylline, such as melting point, solubility, or crystalline form. However, the detection methodologies, including liquid chromatography-mass spectrometry, suggest that it is amenable to analysis in complex biological matrices, indicating some degree of solubility and stability under analytical conditions (Dumasia & Teale, 2005).
Chemical Properties Analysis
The chemical behavior of Etamiphylline, particularly its metabolic pathways, reflects its chemical properties. The formation of metabolites such as N-desethyletamiphylline and the N-oxide of Etamiphylline in vivo illustrates its reactivity, which is crucial for understanding its mechanism of action and potential interactions within biological systems (Dumasia & Teale, 2005).
Scientific Research Applications
Respiratory Stimulation in Birds : A study by Gleeson, Haigh, Molony, and Anderson (1985) investigated the effects of etamiphylline on ventilation and cardiovascular responses in chickens. They found that intravenous administration of etamiphylline led to potent and long-lasting stimulation of ventilation. This pattern was different from mammals, as it was achieved by significant increases in respiratory frequency and a reduction in tidal volume (Gleeson et al., 1985).
Pharmacokinetics in Camels : Elghazali, Wasfi, Al katheeri, Hadi, and Hussein (2002) studied the pharmacokinetics of etamiphylline in camels following intramuscular administration. They observed parameters like elimination half-life, total body clearance, and volume of distribution. Additionally, they identified several metabolites of etamiphylline in camel urine (Elghazali et al., 2002).
Metabolites in Equine Plasma and Urine : Wieder, Brown, Grainger, and Teale (2010) identified etamiphylline and its metabolites in equine plasma and urine. They confirmed the identity of these substances using mass spectrometry techniques (Wieder et al., 2010).
Antagonist of Neuronal Depression by Adenosine : Perkins and Stone (1980) tested etamiphylline as an antagonist of neuronal inhibition produced by adenosine. They found that etamiphylline could be a useful antagonist for iontophoretic experiments (Perkins & Stone, 1980).
N-deethylation and N-oxidation in Greyhounds : Dumasia and Teale (2005) studied the metabolism of etamiphylline in greyhounds, focusing on N-deethylation and N-oxidation processes. They identified a new metabolite, etamiphylline-N-oxide, in greyhound urine (Dumasia & Teale, 2005).
properties
IUPAC Name |
7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKLBIOQCIORSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17140-68-0 (mono-hydrochloride) | |
Record name | Etamiphyllin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10861866 | |
Record name | Etaminophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Etamiphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Etamiphylline | |
CAS RN |
314-35-2, 59547-58-9 | |
Record name | Etamiphyllin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=314-35-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etamiphyllin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314352 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamiphyllin heparinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059547589 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamiphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13592 | |
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Record name | Etamiphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38348 | |
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Record name | Etaminophylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10861866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etamiphyllin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ETAMIPHYLLIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/221A91BQ2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Etamiphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
75 °C | |
Record name | Etamiphylline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041889 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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